molecular formula C8H15ClN4O2 B2823608 N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride CAS No. 1873772-70-3

N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride

Cat. No.: B2823608
CAS No.: 1873772-70-3
M. Wt: 234.68
InChI Key: TYEAFFAFKWFSOY-UHFFFAOYSA-N
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Description

N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a 2-aminoethyl group at position 3 and an acetamide moiety at position 3. The acetamide group is further modified with a methyl group on the nitrogen, and the compound is stabilized as a hydrochloride salt. The 2-aminoethyl side chain may enhance solubility and facilitate interactions with biological targets, while the methyl group on the acetamide nitrogen could influence steric and electronic properties.

Properties

IUPAC Name

N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2.ClH/c1-6(13)12(2)5-8-10-7(3-4-9)11-14-8;/h3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEAFFAFKWFSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC(=NO1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the Methylacetamide Moiety: This step involves the acylation of the amino group with methylacetyl chloride or a similar reagent.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The aminoethyl group may facilitate binding to biological molecules, enhancing the compound’s bioactivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride and related compounds:

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Functional Groups Potential Applications
Target Compound C₉H₁₇ClN₄O₂ 248.72 3-(2-aminoethyl), N-methylacetamide, hydrochloride 1,2,4-oxadiazole, acetamide, amine Hypothesized: CNS targets, enzyme inhibition
2-amino-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]acetamide hydrochloride C₁₂H₁₅ClN₄O₂ 282.73 3-benzyl, N-acetamide, hydrochloride 1,2,4-oxadiazole, acetamide, benzyl Agrochemical or antimicrobial studies
SLF108185117 (3-(3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride) C₂₁H₃₄ClN₃O 380.96 4-decylphenyl, propan-1-amine, hydrochloride 1,2,4-oxadiazole, alkyl chain S1P transporter modulation
2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide C₂₃H₂₂ClN₅O₃S 483.97 4-methoxyphenyl, methylsulfanyl, chlorobenzyl Pyrazole, oxadiazole, acetamide Kinase or protease inhibition
2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide C₁₀H₈ClN₃O₂ 237.64 1,3,5-oxadiazole, chloroacetamide Oxadiazole, chloroacetamide Herbicide precursor

Key Comparative Analysis

Core Heterocycle: The target compound and share a 1,2,4-oxadiazole core, while uses a 1,3,5-oxadiazole.

Substituent Effects: The 2-aminoethyl group in the target compound contrasts with the benzyl group in , likely improving aqueous solubility and enabling cationic interactions (e.g., with phosphate groups in enzymes). The 4-decylphenyl in introduces extreme hydrophobicity, favoring membrane penetration but limiting solubility.

The chloroacetamide in and is reactive, often exploited in agrochemicals for alkylation reactions .

Biological Implications: Compounds with hydrophilic substituents (e.g., aminoethyl in the target) are more suited for central nervous system (CNS) or systemic therapeutics, whereas lipophilic analogs (e.g., ) may target membrane-bound proteins like S1P transporters . The pyrazole-oxadiazole hybrid in suggests dual pharmacophore activity, possibly for kinase inhibition.

Salt Forms :

  • Hydrochloride salts (target, ) enhance crystallinity and solubility, critical for bioavailability. Neutral analogs (e.g., ) may prioritize synthetic ease or environmental stability.

Research Findings and Limitations

  • Target Compound: No direct pharmacological data are available in the provided evidence.
  • Contradictions: While highlights chloroacetamides as herbicides, the target’s aminoethyl group and lack of reactive chlorine likely redirect its use away from agrochemistry.
  • Knowledge Gaps: Comparative studies on binding affinity, solubility, or metabolic stability are absent. Further research should prioritize assays against targets like GABA receptors or phosphodiesterases, where oxadiazoles are known to act .

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